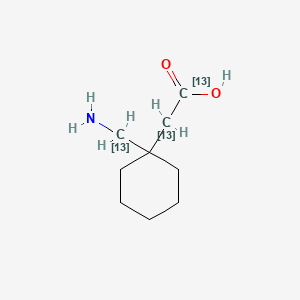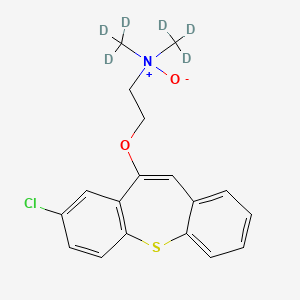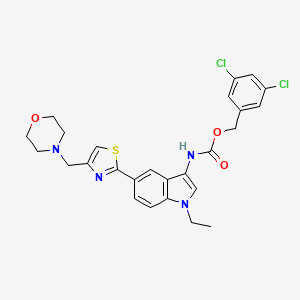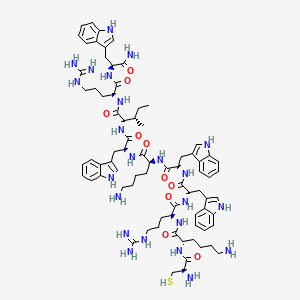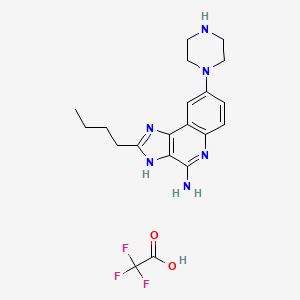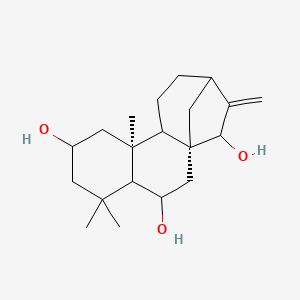
2beta,6beta,15alpha-(-)-Kaur-16-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2beta,6beta,15alpha-(-)-Kaur-16-ene is a naturally occurring diterpene compound found in various plant species It is part of the kaurene family, which is known for its diverse biological activities and potential therapeutic applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2beta,6beta,15alpha-(-)-Kaur-16-ene typically involves the cyclization of geranylgeranyl diphosphate (GGPP) through a series of enzymatic reactions. The process often requires specific enzymes such as kaurene synthase, which facilitates the formation of the kaurene skeleton. The reaction conditions usually involve controlled temperatures and pH levels to ensure optimal enzyme activity.
Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological approaches, including the use of genetically modified microorganisms. These microorganisms are engineered to express the necessary enzymes for the biosynthesis of the compound. Fermentation processes are then employed to produce the compound in large quantities.
Análisis De Reacciones Químicas
Types of Reactions: 2beta,6beta,15alpha-(-)-Kaur-16-ene undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound, leading to the formation of kaurenoic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound, potentially yielding kaurane derivatives.
Substitution: Halogenation reactions using reagents like bromine (Br2) can introduce halogen atoms into the kaurene structure.
Major Products:
Aplicaciones Científicas De Investigación
2beta,6beta,15alpha-(-)-Kaur-16-ene has a wide range of applications in scientific research:
Biology: The compound is investigated for its role in plant growth and development, as well as its interactions with other biological molecules.
Medicine: Research has shown that this compound exhibits anti-inflammatory, anti-cancer, and antimicrobial properties, making it a candidate for drug development.
Industry: The compound is used in the production of natural products and as a starting material for the synthesis of bioactive molecules.
Mecanismo De Acción
The mechanism of action of 2beta,6beta,15alpha-(-)-Kaur-16-ene involves its interaction with various molecular targets and pathways. It is known to modulate signaling pathways related to inflammation and cell proliferation. The compound can inhibit the activity of certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit the NF-κB pathway, which plays a crucial role in inflammatory responses.
Comparación Con Compuestos Similares
2beta,6beta,15alpha-(-)-Kaur-16-ene can be compared with other similar diterpene compounds such as:
Kaurenoic Acid: A direct oxidation product of this compound, known for its anti-inflammatory and anti-cancer properties.
Steviol: Another diterpene with a similar structure, found in the Stevia plant, known for its sweetening properties and potential health benefits.
Gibberellins: A group of diterpene plant hormones that share a similar biosynthetic pathway with kaurenes and are involved in regulating plant growth and development.
The uniqueness of this compound lies in its specific biological activities and potential therapeutic applications, which distinguish it from other related compounds.
Propiedades
Fórmula molecular |
C20H32O3 |
|---|---|
Peso molecular |
320.5 g/mol |
Nombre IUPAC |
(1S,9S)-5,5,9-trimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-3,7,15-triol |
InChI |
InChI=1S/C20H32O3/c1-11-12-5-6-15-19(4)9-13(21)8-18(2,3)16(19)14(22)10-20(15,7-12)17(11)23/h12-17,21-23H,1,5-10H2,2-4H3/t12?,13?,14?,15?,16?,17?,19-,20-/m0/s1 |
Clave InChI |
OUDUFOYDAUOXPD-IFHDTUCASA-N |
SMILES isomérico |
C[C@@]12CC(CC(C1C(C[C@]34C2CCC(C3)C(=C)C4O)O)(C)C)O |
SMILES canónico |
CC1(CC(CC2(C1C(CC34C2CCC(C3)C(=C)C4O)O)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




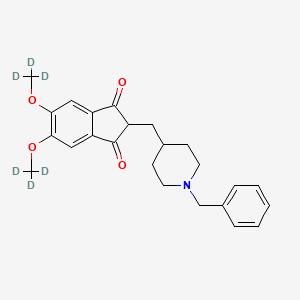

![oxovanadium(2+);8,21,34,47-tetratert-butyl-2,15,28,41,53,55-hexaza-54,56-diazanidatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3,5,7,9,11,13,15,17(26),18,20,22,24,27(55),28,30(39),31,33,35,37,40,42(53),43(52),44,46,48,50-heptacosaene](/img/structure/B15144652.png)

